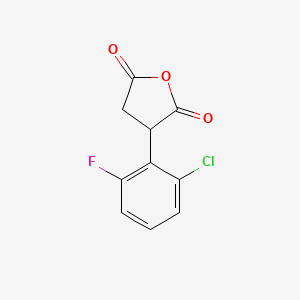
3-(2-Chloro-6-fluorophenyl)oxolane-2,5-dione
Vue d'ensemble
Description
3-(2-Chloro-6-fluorophenyl)oxolane-2,5-dione (3-CFPOD) is a chemical compound belonging to the oxolane-dione family of compounds. It is a colorless solid that is used in a variety of scientific applications. It is also known as 2,5-dioxo-3-(2-chloro-6-fluorophenyl)-2,5-dihydro-1,4-oxazin-3-ium chloride.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Molecular Synthesis and Structure 3-(2-Chloro-6-fluorophenyl)oxolane-2,5-dione and its derivatives have been synthesized through various chemical reactions, illustrating their potential for diverse applications in scientific research. For instance, the synthesis of compounds involving 3-fluorophenyl and 2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl) groups has been achieved through specific reactions, yielding products confirmed through spectroscopic methods and X-ray crystallography (Barakat et al., 2016), (Huang Ming-zhi et al., 2005).
Crystal Structures Detailed crystallographic analysis of these compounds reveals complex molecular arrangements and interactions, highlighting their potential for intricate applications in materials science or pharmacology. The molecular structures and crystallographic parameters of these compounds have been thoroughly analyzed, demonstrating the precision involved in their synthesis and the potential for detailed understanding of their properties (Li et al., 2005), (Li et al., 2005).
Reactivity and Applications in Chemical Synthesis
Reactivity and Chemical Transformations The reactivity of this compound derivatives has been exploited in various chemical transformations. This includes the synthesis of complex molecules through reactions such as Aldol–Michael addition and metathesis reactions, indicating the utility of these compounds in advanced synthetic chemistry and their potential as intermediates in the synthesis of more complex molecules (Hobbs et al., 2010).
Utility in Oxidation Reactions These compounds have also been utilized as reagents in oxidation reactions, showcasing their versatility and potential as reagents in various chemical transformations. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent, indicating the potential of this compound derivatives in facilitating chemical reactions under mild conditions (Zolfigol et al., 2006).
Detection and Environmental Applications
Fluorescent Sensing Derivatives of this compound have been applied in the development of fluorescent sensors. These sensors are capable of detecting toxic chemicals like oxalyl chloride and phosgene, showcasing the potential of these compounds in environmental monitoring and public safety (Zhang et al., 2017).
Trace Metal Detection Furthermore, cellulose-g-oxolane-2,5-dione nanofibers have been used for the separation and preconcentration of trace metal ions in gasoline samples, indicating their potential in environmental monitoring and pollution control (Nomngongo et al., 2013).
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFO3/c11-6-2-1-3-7(12)9(6)5-4-8(13)15-10(5)14/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYNHOIQKCPCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



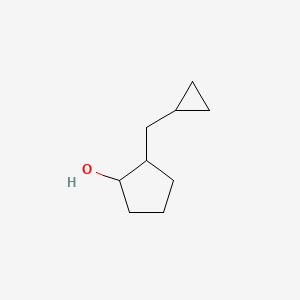
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione](/img/structure/B1457470.png)


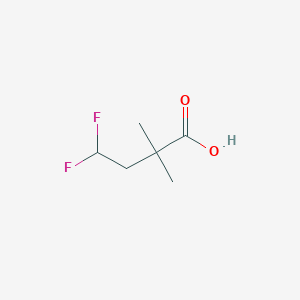
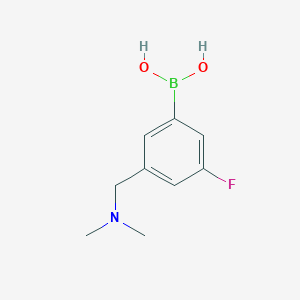
![Ethyl 2-([(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl)acetate](/img/structure/B1457478.png)
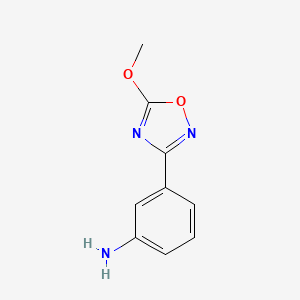
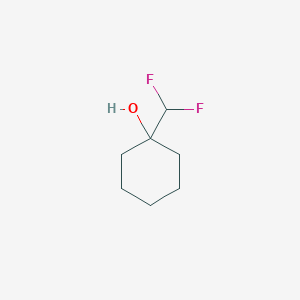
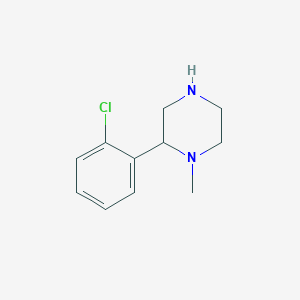
![7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1457489.png)

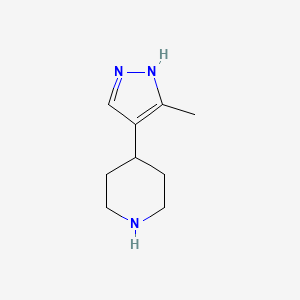
![(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457492.png)